3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a pyrimidin-2-ylsulfanyl substituent at the 3-position of the pyrrolidine ring. The tert-butyl ester group enhances solubility in organic solvents and serves as a protective moiety during synthetic modifications. The pyrimidin-2-ylsulfanyl group introduces aromaticity and sulfur-based reactivity, which may influence biological interactions or chemical stability.
Properties
IUPAC Name |
tert-butyl 3-pyrimidin-2-ylsulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-8-5-10(9-16)19-11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCATXMWEUWYZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrimidine and Pyrrolidine Precursors
Pyrimidine Ring Formation: Typically achieved via condensation reactions between appropriate aldehydes and amidines or guanidine derivatives under acidic or basic catalysis, forming the pyrimidine ring system. This step ensures the correct substitution pattern on the pyrimidine ring, especially at the 2-position where the sulfanyl group will be attached.
Pyrrolidine Ring Formation: The pyrrolidine ring can be prepared by cyclization of amino acid derivatives or by ring closure of linear precursors under acidic or basic conditions.
Introduction of the Sulfanyl (Thioether) Group
The key step involves nucleophilic substitution where a thiol or mercaptopyrimidine derivative reacts with a halogenated pyrrolidine or activated pyrrolidine ester.
For example, 2-mercaptopyrimidine reacts with pyrrolidine-1-carboxylic acid tert-butyl ester under basic conditions (e.g., potassium carbonate or cesium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Temperature control is critical, often maintained between 60–80°C to promote substitution while minimizing side reactions.
Esterification and Protection
The carboxylic acid group on the pyrrolidine ring is protected as a tert-butyl ester to enhance stability and facilitate purification.
This esterification is commonly performed using tert-butyl alcohol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Alternatively, tert-butyl chloroformate can be used for carbamate formation under mild conditions.
Representative Synthetic Procedure
A typical synthetic route for this compound is outlined below:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Synthesis of 2-mercaptopyrimidine | Condensation of aldehydes and amidine derivatives under acidic/basic catalysis |
| 2 | Reaction of 2-mercaptopyrimidine with pyrrolidine-1-carboxylic acid tert-butyl ester | Base (K2CO3 or Cs2CO3), DMF, 60–80°C, 6–12 hours, under inert atmosphere |
| 3 | Purification | Column chromatography using silica gel with hexane/ethyl acetate gradient |
| 4 | Characterization | NMR (¹H, ¹³C), LCMS, chiral HPLC for enantiomeric purity |
Industrial Production Considerations
Scale-Up: Industrial synthesis adapts the above laboratory methods to continuous flow reactors, allowing precise control over reaction times, temperatures, and mixing, which enhances yield and reproducibility.
Catalyst and Base Optimization: High-throughput screening identifies optimal bases and catalysts to maximize conversion and minimize by-products.
Purification: Advanced chromatographic techniques and crystallization are employed to achieve high purity (>95%), essential for pharmaceutical applications.
Safety and Environmental: Use of less toxic solvents and recyclable catalysts is prioritized to meet regulatory standards.
Chemical Reactions and Mechanistic Insights
The sulfanyl linkage is introduced via nucleophilic substitution, where the thiolate anion attacks an electrophilic carbon on the pyrrolidine derivative.
The tert-butyl ester group is stable under basic conditions but can be selectively cleaved under acidic conditions, allowing further functionalization.
Oxidation of the sulfanyl group can yield sulfoxides or sulfones, which may alter biological activity.
Comparative Data Table: Synthetic Parameters
| Parameter | Typical Laboratory Conditions | Industrial Scale Adaptation | Notes |
|---|---|---|---|
| Solvent | DMF or DCM | DMF or greener alternatives | Solvent choice affects yield and environmental impact |
| Base | K2CO3 or Cs2CO3 | Optimized bases via screening | Cs2CO3 often preferred for higher reactivity |
| Temperature | 60–80°C | Controlled via flow reactors | Precise temperature control improves selectivity |
| Reaction Time | 6–12 hours | Reduced via continuous flow | Enhances throughput |
| Purification | Silica gel chromatography | Crystallization and chromatography | Industrial methods focus on scalability |
| Yield | 60–80% | >85% with optimization | Yield improvements via catalyst and solvent choice |
Research Findings and Applications
The compound is a crucial intermediate in the synthesis of enzyme inhibitors, especially those targeting amino acid transporters and metabolic enzymes.
Studies have demonstrated that the sulfanyl-pyrimidine moiety can covalently interact with thiol groups in proteins, influencing biological activity.
Structural analogs with different pyrimidine substitutions (e.g., 4-methyl, 5-fluoro) have been synthesized using similar methods, confirming the versatility of the synthetic approach.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine and pyrrolidine moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The structural uniqueness of this compound lies in its pyrimidin-2-ylsulfanyl substituent. Comparisons with analogous pyrrolidine-tert-butyl ester derivatives highlight key differences:
Key Observations :
- Compared to iodine- or fluorine-containing analogs , the pyrimidine ring lacks halogen atoms, reducing steric hindrance but maintaining moderate lipophilicity.
Data Table: Structural and Theoretical Properties
Biological Activity
3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound that exhibits potential biological activity due to its unique structural characteristics. This compound features a pyrrolidine ring, a carboxylic acid functional group esterified with a tert-butyl group, and a pyrimidine ring substituted with a sulfanyl group. The combination of these moieties suggests diverse interactions with biological targets, making it an interesting candidate for pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 288.39 g/mol. The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C14H20N2O2S |
| Molecular Weight | 288.39 g/mol |
| IUPAC Name | tert-butyl 3-(pyrimidin-2-ylsulfanyl)pyrrolidine-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C1)C2=NC=NC=C2S |
Biological Activity
The biological activity of this compound has been explored through various studies, focusing on its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and pyrrolidine rings have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The presence of the sulfanyl group is noteworthy as it may enhance the antimicrobial activity of the compound. Studies have reported that thiazole and pyrimidine derivatives possess broad-spectrum antimicrobial effects. Preliminary tests on related compounds indicate that this compound may exhibit similar properties, warranting further investigation .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in cell signaling pathways. For example, the compound could inhibit certain kinases or modulate the activity of transcription factors linked to cancer progression .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various pyrrolidine derivatives and evaluated their cytotoxicity against different cancer cell lines. The findings revealed that modifications to the pyrimidine moiety significantly influenced the anticancer activity .
- Structure-Activity Relationship (SAR) : Research has established SAR for similar compounds, indicating that specific substituents on the pyrimidine ring enhance biological activity. For instance, introducing electron-withdrawing groups has been shown to improve potency against cancer cells .
- In Vivo Studies : Animal models have been used to assess the efficacy of related compounds in tumor growth inhibition, providing insights into potential therapeutic applications for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
